molecular formula C12H14N4O4S B7951933 Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate

Cat. No.: B7951933
M. Wt: 310.33 g/mol
InChI Key: BSTXTDAUCQNGLQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1-(4-sulfamoylphenyl)pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
  • 5-Amino-4-hydroxyiminopyrazoles

Uniqueness

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXTDAUCQNGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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